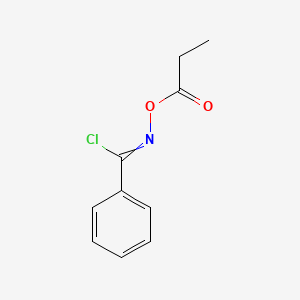
2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with a nitro group, a carboxamide group, and a 2-methylpropanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a pyridine derivative followed by acylation and amidation reactions. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions more precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide
- 2-Methyl-5-nitropyridine-3-carboxamide
- 2-Methyl-N-(2-methylpropanoyl)-pyridine-3-carboxamide
Uniqueness
This compound is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
59290-56-1 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methylpropanoyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O4/c1-6(2)10(15)13-11(16)9-4-8(14(17)18)5-12-7(9)3/h4-6H,1-3H3,(H,13,15,16) |
Clave InChI |
SWUGQVMWHWMUQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)


![5-[2-(3-Nitrophenyl)ethyl]-2H-1,3-benzodioxole](/img/structure/B14600519.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)

![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

